molecular formula C14H20O B13596161 4-(4-(Tert-butyl)phenyl)butan-2-one

4-(4-(Tert-butyl)phenyl)butan-2-one

Cat. No.: B13596161
M. Wt: 204.31 g/mol
InChI Key: QWNKGUFEJXENIX-UHFFFAOYSA-N
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Description

4-(4-(Tert-butyl)phenyl)butan-2-one is an organic compound with the molecular formula C14H20O. It is a ketone with a tert-butyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Tert-butyl)phenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Grignard reaction, where 4-tert-butylbenzyl chloride reacts with a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to yield the desired ketone.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Tert-butyl)phenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-(Tert-butyl)phenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Tert-butyl)phenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but with a hydroxyl group instead of a ketone.

    4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of a ketone.

    4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

4-(4-(Tert-butyl)phenyl)butan-2-one is unique due to its specific combination of a tert-butyl group and a ketone moiety attached to a phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

4-(4-tert-butylphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKGUFEJXENIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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